molecular formula C9H11N3O5 B1209877 Cytidine dialdehyde CAS No. 61074-05-3

Cytidine dialdehyde

Número de catálogo: B1209877
Número CAS: 61074-05-3
Peso molecular: 241.2 g/mol
Clave InChI: OPPFZVJHCMHEOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cytidine dialdehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O5 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Cytidine dialdehyde is a derivative of cytidine that possesses two aldehyde groups. It is primarily utilized as a reagent in the synthesis of nucleotides and nucleotide analogs. The compound can interact with various enzymes involved in nucleotide metabolism, acting either as a substrate or an inhibitor. Its mechanism of action includes the formation of Schiff bases with amino groups in proteins, which can alter their function and activity .

Biochemical Research

This compound is instrumental in studying nucleotide metabolism. It has been shown to affect the pools of ribonucleoside di- and triphosphates within cells, influencing RNA and DNA synthesis rates. Specifically, it reduces DNA synthesis by interfering with deoxythymidine triphosphate levels while increasing deoxycytidine triphosphate pools .

Cancer Research

This compound has demonstrated significant antitumor activity. In vitro studies revealed that it inhibited the growth of leukemia L1210 cells with a 50% inhibitory concentration of 3.5×105M3.5\times 10^{-5}\,\text{M}. When administered intraperitoneally to tumor-bearing mice, it increased their mean survival by up to 171% . This suggests potential for developing new cancer therapies targeting cytidine deaminase-deficient tumors.

Therapeutic Applications

Análisis De Reacciones Químicas

Chemical Reactions of Cytidine Dialdehyde

Due to its aldehyde groups, this compound undergoes several chemical reactions:

  • Reaction with Amines: this compound reacts with primary amines to form Schiff bases (imines). This reaction is utilized to conjugate cytidine derivatives to other molecules, such as RNA .

    Cytidine Dialdehyde+R NH2Cytidine Dialdehyde N R+H2O\text{this compound}+\text{R NH}_2\rightarrow \text{this compound N R}+\text{H}_2\text{O}
  • Reduction: The aldehyde groups in this compound can be reduced to alcohol groups using reducing agents such as sodium cyanoborohydride (NaCNBH3) .

    Cytidine Dialdehyde+NaCNBH3Reduced Cytidine Derivative\text{this compound}+\text{NaCNBH}_3\rightarrow \text{Reduced Cytidine Derivative}
  • Antitumor Activity: this compound has been shown to inhibit the growth of leukemia cells by interfering with DNA synthesis .

Data Tables

Table 1: Binding Constants of Cytosine Derivatives

MethodCDPCMPCytidineCytosinePPi
Fluorescence3.93/283.49/252.62/2.62.80/2.8a
1H NMRb3.322.682.88b

a The changes in fluorescence intensity were not detected.

b Precipitation occurs.

Table 2: Reaction thermochemistry data

QuantityValueUnitsMethodReferenceComment
Δ rH°-43.9kJ/molKinShatynski and Hanesian, 1993solid phase

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cytidine dialdehyde, and how do reaction conditions influence product yield and purity?

this compound is synthesized via regioselective oxidation of cytidine. A common approach involves sodium periodate (NaIO₄) oxidation, which cleaves vicinal hydroxyl groups (C2 and C3) to form aldehyde functionalities . Key parameters include:

  • Oxidation time : Prolonged exposure may degrade aldehyde groups.
  • pH : Neutral to mildly acidic conditions (pH 5–7) optimize selectivity.
  • Temperature : Room temperature minimizes side reactions. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical to isolate the dialdehyde derivative, as demonstrated in RNA conjugation studies . Yield and purity should be quantified using UV-Vis spectroscopy (λ~260 nm for nucleosides) and mass spectrometry.

Table 1 : Optimization of Oxidation Conditions

ParameterOptimal RangeImpact on YieldReference
NaIO₄ Concentration10–20 mMHigher concentrations risk over-oxidation
Reaction Time2–4 hours>6 hours reduces aldehyde stability
pH5.0–6.5Acidic pH enhances periodate reactivity

Q. How is this compound characterized structurally and functionally in vitro?

Structural confirmation requires:

  • NMR : 1^1H and 13^{13}C NMR to identify aldehyde peaks (δ ~9–10 ppm for aldehydes) and confirm regioselectivity .
  • FT-IR : Absorbance at ~1720 cm⁻¹ (C=O stretch) validates aldehyde formation. Functional assays include:
  • Schiff base reactivity : Test with primary amines (e.g., lysine residues) to assess crosslinking efficiency .
  • Antiproliferative activity : Dose-response assays using leukemia L1210 cells (IC₅₀ ~3.5×10⁻⁵ M) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s antitumor activity, and how do experimental models address conflicting data on its efficacy?

this compound inhibits DNA/RNA synthesis by forming covalent adducts with nucleophilic sites (e.g., amino groups in proteins/nucleic acids) . Discrepancies in efficacy may arise from:

  • Cellular uptake variability : Tumor cell membrane permeability differences.
  • Redox environment : Intracellular glutathione levels may reduce aldehyde reactivity. To resolve contradictions:
  • Use isogenic cell lines (e.g., wild-type vs. glutathione-deficient mutants) to isolate redox effects.
  • Employ 14^{14}C-labeled this compound to track biodistribution in murine models .

Table 2 : Key In Vivo Findings

ModelDose (mg/kg)Survival IncreaseLimitationsReference
L1210 Leukemia (mice)200 (i.p., 5 days)171%High toxicity at >250 mg/kg

Q. How can this compound be leveraged in enzyme affinity modification studies, and what methodological considerations ensure specificity?

this compound’s aldehyde groups enable covalent trapping of enzyme-DNA complexes. For example:

  • T7 RNA polymerase : Incubate with this compound-modified DNA, followed by sodium cyanoborohydride reduction to stabilize Schiff base intermediates .
  • Restriction enzymes (EcoRII, MvaI) : Use competitive inhibition assays with unmodified DNA to confirm binding-site specificity . Critical controls:
  • Include borohydride-free reactions to distinguish covalent vs. non-covalent interactions.
  • Validate with mutagenesis (e.g., lysine-to-arginine substitutions in enzyme active sites) .

Q. What strategies improve the stability of this compound conjugates in aqueous environments, and how are stability profiles quantified?

Aldehyde groups are prone to hydration and oxidation. Stabilization methods include:

  • Reductive amination : Use NaBH₃CN or NaBH₄ to convert Schiff bases to stable amines .
  • PEGylation : Modify this compound with polyethylene glycol (PEG) to shield reactive aldehydes . Stability assays:
  • HPLC-MS : Monitor conjugate degradation over time (e.g., 24–72 hours in PBS at 37°C).
  • Circular dichroism (CD) : Assess structural integrity of RNA/dialdehyde conjugates .

Q. Methodological Guidelines

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxic effects while minimizing off-target artifacts?

  • Dose range : Span 3–4 logs (e.g., 1×10⁻⁷ M to 1×10⁻³ M) to capture IC₅₀ and plateau effects.
  • Controls : Include aldehyde-scavenging agents (e.g., aminoguanidine) to distinguish specific vs. nonspecific toxicity .
  • Endpoint assays : Combine ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .

Q. What analytical pipelines are recommended for resolving conflicting crystallinity data in this compound derivatives?

Conflicting crystallinity data (e.g., from XRD or DSC) may stem from:

  • Sample hydration : Lyophilize derivatives before analysis.
  • Polymorphism : Screen multiple solvent systems during recrystallization. Advanced techniques:
  • Solid-state NMR : Resolve amorphous vs. crystalline domains .
  • Pair distribution function (PDF) analysis : For non-crystalline samples .

Propiedades

Número CAS

61074-05-3

Fórmula molecular

C9H11N3O5

Peso molecular

241.2 g/mol

Nombre IUPAC

2-[1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-hydroxypropanal

InChI

InChI=1S/C9H11N3O5/c10-7-1-2-12(9(16)11-7)8(5-15)17-6(3-13)4-14/h1-3,5-6,8,14H,4H2,(H2,10,11,16)

Clave InChI

OPPFZVJHCMHEOB-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C(C=O)OC(CO)C=O

SMILES canónico

C1=CN(C(=O)N=C1N)C(C=O)OC(CO)C=O

Sinónimos

cytidine dialdehyde

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.